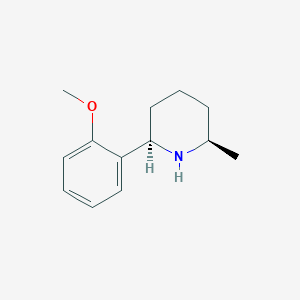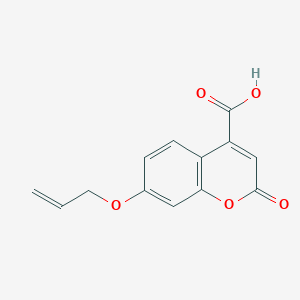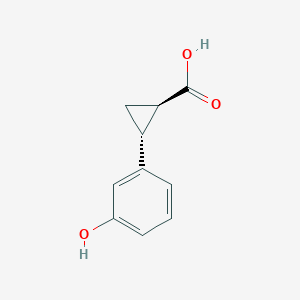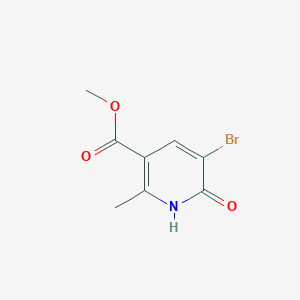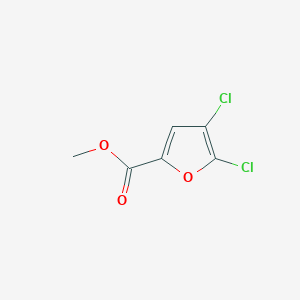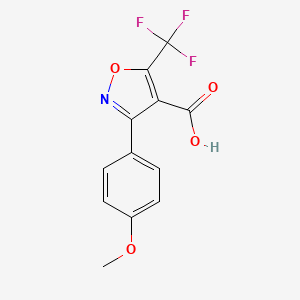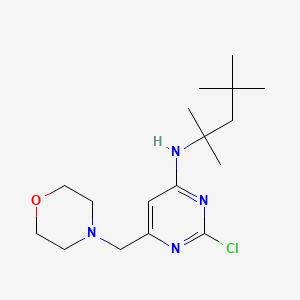
2-chloro-6-(morpholinomethyl)-N-(2,4,4-trimethylpentan-2-yl)pyrimidin-4-amine
Vue d'ensemble
Description
2-Chloro-6-(morpholinomethyl)-N-(2,4,4-trimethylpentan-2-yl)pyrimidin-4-amine, or simply 2C6M-N(TMP)P, is a novel pyrimidine-based amine compound. It is a member of the morpholine family of compounds and has been shown to possess a variety of useful biological activities. Its unique structure and chemical properties make it a promising candidate for use in a variety of scientific research applications.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of similar compounds involves reactions that produce novel molecular structures with potential applications in material science and pharmaceuticals. For example, a study on the synthesis of a structurally related compound demonstrated the formation of a triazine ring and morpholine ring, highlighting the molecule's crystal structure and potential for further chemical modification (Yi‐Ping Jiang et al., 2007).
Antimicrobial and Antitubercular Activities
- Compounds with pyrimidine structures have been synthesized and evaluated for their antimicrobial and antitubercular activities. A study reported the synthesis of pyrimidine-azitidinone analogues and their evaluation against bacterial, fungal strains, and mycobacterium tuberculosis, indicating the potential of similar compounds in designing new antibacterial and antituberculosis drugs (M. Chandrashekaraiah et al., 2014).
Novel Derivatives Synthesis
- Research into novel derivatives of pyrimidine and morpholine has led to the creation of compounds with unique chemical properties. A study discussed the synthesis of new derivatives of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo [b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine, showcasing the compounds' spectroscopic and microanalytical data, indicating their potential use in further pharmaceutical research (A. Karimian et al., 2017).
Potential for Imaging in Parkinson's Disease
- The synthesis of compounds for potential use in imaging of LRRK2 enzyme in Parkinson's disease has been explored. A specific compound was synthesized and evaluated for its potential as a PET agent, demonstrating the relevance of such compounds in the development of diagnostic tools for neurodegenerative diseases (Min Wang et al., 2017).
Propriétés
IUPAC Name |
2-chloro-6-(morpholin-4-ylmethyl)-N-(2,4,4-trimethylpentan-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29ClN4O/c1-16(2,3)12-17(4,5)21-14-10-13(19-15(18)20-14)11-22-6-8-23-9-7-22/h10H,6-9,11-12H2,1-5H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXGJQHYFQXGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC1=NC(=NC(=C1)CN2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-(morpholinomethyl)-N-(2,4,4-trimethylpentan-2-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole](/img/structure/B1434644.png)

